molecular formula C26H21N3O6S B12028544 Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-48-4

Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12028544
CAS No.: 609795-48-4
M. Wt: 503.5 g/mol
InChI Key: KQLYPWBZICLMAW-VZCXRCSSSA-N
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Description

Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions . This reaction yields the desired compound with high efficiency. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and indoline-based compounds. Compared to these, Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Similar compounds include:

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • Indoline-2,3-dione derivatives

These compounds share some structural similarities but differ in their specific functional groups and applications.

Biological Activity

Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C26H21N3O6SC_{26}H_{21}N_3O_6S and it has a molecular weight of approximately 493.499 g/mol. The presence of methoxycarbonyl and oxoindoline moieties enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of thiazolo-pyrimidines have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Notable Activity
Compound A0.004Against E. cloacae
Compound B0.015Against S. aureus
Compound C0.008Against B. cereus

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. These studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects

In a study examining the cytotoxic effects of thiazolo-pyrimidine derivatives, it was found that specific compounds significantly reduced cell viability in cancer cell lines at concentrations as low as 100 μM. The most potent derivative caused a decrease in viability to approximately 50% at this concentration after 48 hours of treatment .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Molecular Docking Studies

Preliminary molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, interactions with MurB enzyme have been implicated in its antibacterial activity, while binding to certain oncogenic proteins may explain its anticancer properties.

Properties

CAS No.

609795-48-4

Molecular Formula

C26H21N3O6S

Molecular Weight

503.5 g/mol

IUPAC Name

methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H21N3O6S/c1-13-18(25(33)35-4)20(14-9-11-15(12-10-14)24(32)34-3)29-23(31)21(36-26(29)27-13)19-16-7-5-6-8-17(16)28(2)22(19)30/h5-12,20H,1-4H3/b21-19-

InChI Key

KQLYPWBZICLMAW-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

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